(R)-3-(O-Tolyloxy)butanoic acid
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Overview
Description
®-3-(O-Tolyloxy)butanoic acid is an organic compound that features a butanoic acid backbone with an O-tolyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(O-Tolyloxy)butanoic acid typically involves the reaction of ®-3-hydroxybutanoic acid with o-tolyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production methods for ®-3-(O-Tolyloxy)butanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-3-(O-Tolyloxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The O-tolyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
®-3-(O-Tolyloxy)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(O-Tolyloxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(O-Tolyloxy)propanoic acid
- ®-2-(O-Tolyloxy)hydratropic acid ethyl ester
Uniqueness
®-3-(O-Tolyloxy)butanoic acid is unique due to its specific structural configuration and the presence of the O-tolyloxy group. This uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3R)-3-(2-methylphenoxy)butanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8-5-3-4-6-10(8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
MVFHUJRBONYBDQ-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1O[C@H](C)CC(=O)O |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CC(=O)O |
Origin of Product |
United States |
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